molecular formula C10H18N2 B11755981 3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane

3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane

Cat. No.: B11755981
M. Wt: 166.26 g/mol
InChI Key: YYBYQAHOABTUIH-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane typically involves the use of azetidine and azabicyclo[3.2.1]octane scaffolds. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

3-(azetidin-3-yl)-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H18N2/c1-2-9-3-8(1)6-12(7-9)10-4-11-5-10/h8-11H,1-7H2

InChI Key

YYBYQAHOABTUIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN(C2)C3CNC3

Origin of Product

United States

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